

7-Methoxyindole-3-acetonitrile basic properties

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Compound of Interest

Compound Name: 7-Methoxyindole-3-acetonitrile

CAS No.: 2436-18-2

Cat. No.: B1595417

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An In-Depth Technical Guide to **7-Methoxyindole-3-acetonitrile**: Properties, Synthesis, and Applications

Abstract

7-Methoxyindole-3-acetonitrile is a specialized heterocyclic compound belonging to the indole family, a core structure in numerous biologically active molecules. The presence of a methoxy group at the 7-position and a nitrile-containing side chain at the 3-position imparts distinct chemical reactivity and makes it a valuable intermediate in medicinal chemistry and organic synthesis. This guide provides a comprehensive technical overview of its fundamental properties, plausible synthetic pathways, potential biological significance, and the analytical methodologies required for its characterization and quality control. It is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile building block for the synthesis of novel tryptamines, natural product analogs, and complex pharmaceutical agents.

Core Physicochemical Properties

The indole nucleus is an electron-rich aromatic system, and its reactivity can be modulated by substituents. The methoxy group (-OCH₃) at the 7-position is an electron-donating group, which

can influence the regioselectivity of electrophilic substitution reactions. The acetonitrile moiety (-CH₂CN) at the 3-position is a versatile functional group that can be readily converted into other key functionalities, such as carboxylic acids, amines (tryptamines), and amides, making it a critical synthon in drug discovery.^{[1][2]}

Property	Value	Source
IUPAC Name	2-(7-methoxy-1H-indol-3-yl)acetonitrile	N/A
CAS Number	2436-18-2	[3]
Alternate CAS	15821-13-3	[4]
Molecular Formula	C ₁₁ H ₁₀ N ₂ O	[5]
Molecular Weight	186.21 g/mol	[5]
Appearance	Yellow to off-white crystalline powder (Predicted)	[6]
Storage	2-8°C, dry, protected from light	[6][7]

Synthesis and Mechanistic Insights

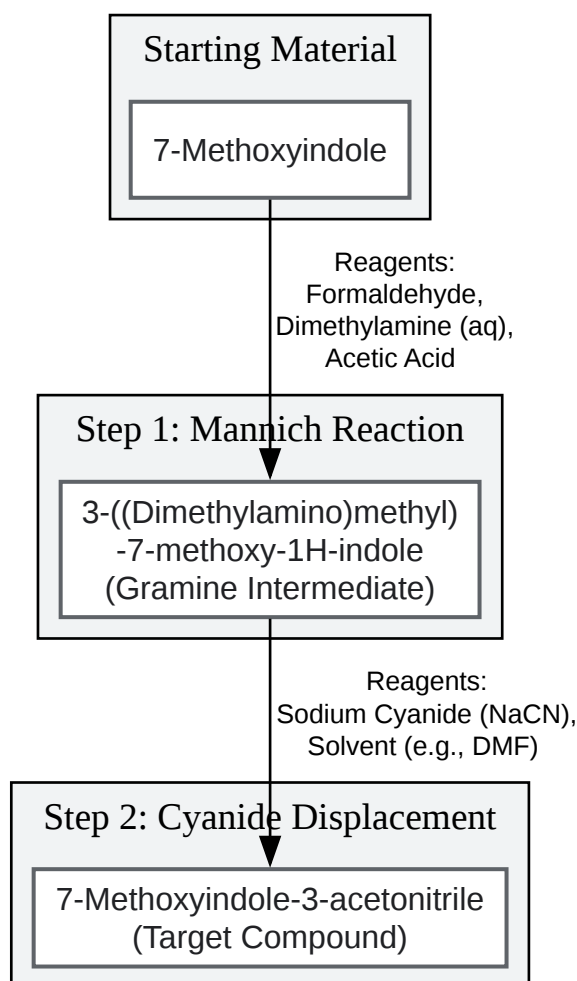
The synthesis of substituted indole-3-acetonitriles is a well-established area of organic chemistry, driven by their utility as precursors to bioactive molecules.^[1] A common and reliable strategy proceeds from the corresponding substituted indole, in this case, 7-methoxyindole.

Synthetic Strategy: The Mannich Reaction and Cyanide Displacement

A robust and frequently employed method for introducing a side chain at the C3 position of an indole is the Mannich reaction, which yields a gramine intermediate.^[1] This choice is mechanistically sound because the indole nucleus is nucleophilic, particularly at the C3 position, and readily reacts with an electrophilic iminium ion generated in situ from formaldehyde and dimethylamine. The resulting gramine is an excellent substrate for nucleophilic substitution because the dimethylamino group is a good leaving group upon

protonation. Subsequent displacement with a cyanide nucleophile, such as sodium cyanide (NaCN), efficiently yields the target indole-3-acetonitrile.[1]

This two-step sequence is favored for its operational simplicity, use of readily available reagents, and generally high yields.



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Caption: Proposed synthetic workflow for **7-Methoxyindole-3-acetonitrile**.

Experimental Protocol: Synthesis of 7-Methoxyindole-3-acetonitrile

This protocol is a representative procedure based on established methods for analogous compounds and should be adapted and optimized by a qualified chemist.

Step 1: Synthesis of 3-((Dimethylamino)methyl)-7-methoxy-1H-indole (Gramine Intermediate)

- To a flask cooled in an ice bath, add a 40% aqueous solution of dimethylamine, followed by glacial acetic acid.
- Add a 37% aqueous solution of formaldehyde slowly while maintaining the temperature below 10°C.
- Add a solution of 7-methoxyindole (1.0 eq) in a suitable solvent (e.g., dioxane) dropwise to the cold solution.
- Allow the reaction mixture to stir at room temperature overnight.
- Basify the mixture with a strong base (e.g., NaOH solution) to precipitate the product.
- Filter the crude product, wash with cold water, and dry under vacuum. The product can be purified further by recrystallization or column chromatography.

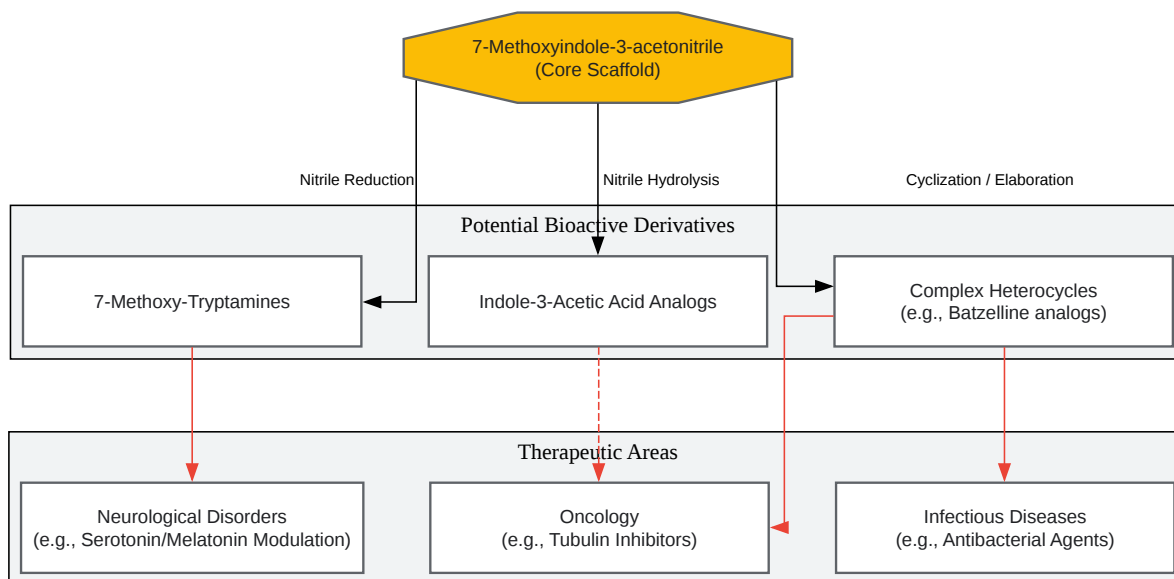
Step 2: Synthesis of **7-Methoxyindole-3-acetonitrile**

- In a round-bottom flask under an inert atmosphere (e.g., Argon), dissolve the gramine intermediate from Step 1 in a polar aprotic solvent such as dimethylformamide (DMF).
- Add sodium cyanide (NaCN, ~1.5 eq) to the solution.
- Heat the reaction mixture (e.g., to 80-100°C) and monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction to room temperature and pour it into ice water to precipitate the product.
- Filter the solid, wash thoroughly with water to remove residual cyanide salts, and dry under vacuum.
- Purify the crude **7-Methoxyindole-3-acetonitrile** by silica gel column chromatography or recrystallization to obtain the final product.

Biological Significance and Applications in Drug Discovery

While specific biological data for **7-Methoxyindole-3-acetonitrile** is not extensively published, the broader class of methoxy-activated indoles and indole-3-acetonitriles are of significant interest in medicinal chemistry.^[2] Their value lies in their role as versatile intermediates for creating more complex molecules with a wide range of biological activities.

- **Precursor to Neuroactive Compounds:** The indole-3-acetonitrile scaffold is a direct precursor to tryptamines via reduction of the nitrile group. Tryptamines are the backbone of many neuroactive substances, including the neurotransmitter serotonin. The 7-methoxy substitution could be used to develop analogs of melatonin or other neuroprotective agents.^[8]
- **Building Block for Anticancer Agents:** Methoxyindoles have been investigated for various therapeutic properties, including anticancer and anti-inflammatory activities.^{[2][6]} For instance, 7-methoxyindole has been used to prepare tubulin polymerization inhibitors, a class of chemotherapy agents.^[9] The acetonitrile handle provides a reactive site for elaboration into more complex structures targeting cancer cells.
- **Intermediate for Natural Product Synthesis:** Indole-3-acetonitriles are key building blocks for synthesizing a variety of indole alkaloids and other natural products.^[1] Some indole-C-glycoside natural products containing a similar core structure have demonstrated significant cytotoxic activity against human cancer cell lines.^[10]



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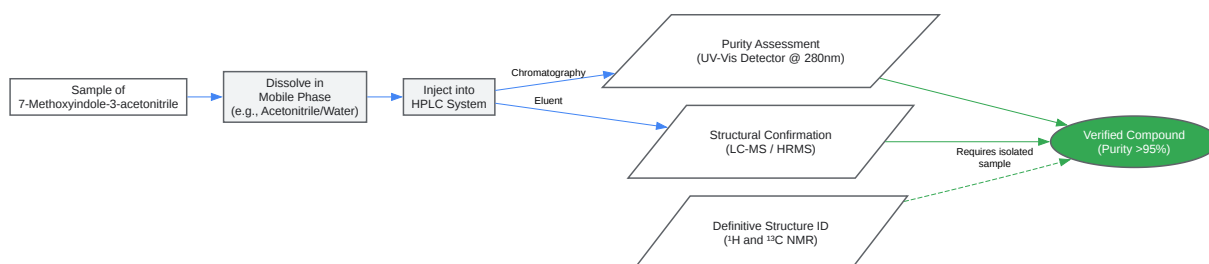
Caption: Potential applications of **7-Methoxyindole-3-acetonitrile** in drug discovery.

Analytical and Quality Control Protocols

For any research or development application, rigorous analytical validation is essential to confirm the identity, purity, and stability of the compound.

Analytical Workflow

A standard workflow for characterization involves chromatographic separation to assess purity, followed by spectroscopic methods for structural confirmation.



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